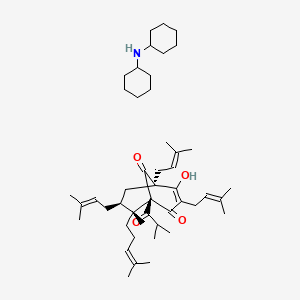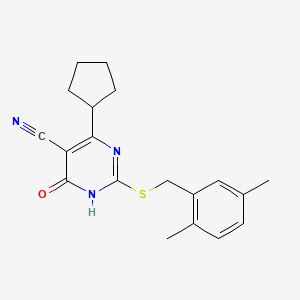
Hyperforin-Dicyclohexylammoniumsalz
Übersicht
Beschreibung
Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) is a stable salt form of hyperforin, a compound found in Hypericum perforatum (St. John’s Wort) . It is a transient receptor canonical 6 (TRPC6) channels activator . It modulates Ca2+ levels by activating Ca2±conducting non-selective canonical TRPC6 channels . It also shows diverse pharmacological activities including anti-depression, anti-tumor, anti-dementia, anti-diabetes .
Molecular Structure Analysis
The molecular formula of Hyperforin dicyclohexylammonium salt is C35H52O4 • C12H23N . The molecular weight is 718.1 .Chemical Reactions Analysis
Hyperforin dicyclohexylammonium salt has a multi-directional mechanism of action. It blocks conductance of ligand-gated (GABA, NMDA, and AMPA receptors) and voltage-gated channels (Ca2+, K+, and Na+) .Wissenschaftliche Forschungsanwendungen
Antidepressive und anxiolytische Eigenschaften
Hyperforin-Dicyclohexylammoniumsalz wird als der primäre aktive Bestandteil angesehen, der für die antidepressiven und anxiolytischen Eigenschaften der Extrakte aus Johanniskraut {svg_1} {svg_2} {svg_3} {svg_4} verantwortlich ist. Es wirkt als Wiederaufnahmehemmer von Monoaminen, einschließlich Serotonin, Noradrenalin, Dopamin und von GABA und Glutamat, indem es den transienten Rezeptorpotential-Ionenkanal TRPC6 aktiviert {svg_5} {svg_6} {svg_7}.
Aktivierung des Pregnan-X-Rezeptors (PXR)
This compound ist ein Aktivator des Pregnan-X-Rezeptors (PXR), der als Schlüsselregulator der CYP3A4-Transkription dient, einem Mitglied des Cytochrom (CYP) P450-Enzymsystems {svg_8} {svg_9}.
Hemmung von Cytochrom-P450-Isoformen
This compound ist ein Inhibitor mehrerer CYP-Isoformen mit einem IC50 von 10 µg/ml für CYP2D6 {svg_10}.
Behandlung der chronischen myeloischen Leukämie (CML)
In CML-Zellen stört this compound das mitochondriale Membranpotential, erhöht die Freisetzung von Cytochrom c, aktiviert Caspasen 3, 8 und 9 und induziert die Spaltung von Poly(ADP)-Ribose-Polymerase (PARP), was zu einem Zellzyklusarrest in der G1-Phase und Apoptose führt {svg_11}.
Neurologische Wirkungen
Neuere Studien haben gezeigt, dass this compound weitere neurologische Wirkungen hat {svg_12}.
Entzündungshemmende Eigenschaften
Es wurde festgestellt, dass this compound Auswirkungen auf Entzündungen hat {svg_13}.
Antibakterielle Eigenschaften
Es wurde festgestellt, dass this compound antibakterielle Wirkungen hat {svg_14}.
Antitumorale und antiangiogene Wirkungen
Es wurde festgestellt, dass this compound antitumorale und antiangiogene Wirkungen hat {svg_15}.
Wirkmechanismus
Target of Action
Hyperforin dicyclohexylammonium salt primarily targets the transient receptor potential ion channel TRPC6 . It also interacts with several cytochrome P450 (CYP) isoforms and microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Mode of Action
Hyperforin acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It achieves this by activating the TRPC6 channel . Activation of TRPC6 induces the entry of sodium and calcium into the cell, which causes inhibition of monoamine reuptake . It also inhibits several cytochrome P450 (CYP) isoforms and microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Biochemical Pathways
The activation of TRPC6 leads to the inhibition of monoamine reuptake, affecting the biochemical pathways of these neurotransmitters . It also interferes with the prostaglandin E2 biosynthesis pathway by inhibiting mPGES-1 .
Pharmacokinetics
It is known to be soluble in dmso .
Result of Action
Hyperforin has various pharmacological effects. It exhibits antidepressant and anxiolytic properties . It also has anti-inflammatory, anticancer, and antiangiogenic effects . In chronic myelogenous leukemia (CML) cells, it disrupts the mitochondrial membrane potential, increases the release of cytochrome c, activates caspases 3, 8, and 9, and induces cleavage of poly(ADP)-ribose polymerase (PARP), resulting in G1 phase cell cycle arrest and apoptosis .
Action Environment
The stability of Hyperforin dicyclohexylammonium salt under typical cell culture conditions is limited. The presence of fetal calf serum (FCS) in the medium can stabilize it, while a lack of FCS leads to degradation and/or oxidation of the compound, possibly causing increased cytotoxicity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Hyperforin DCHA is an activator of the transient receptor canonical 6 (TRPC6) channels . It modulates calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels . It also inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . Furthermore, it can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase activating protein, and sirtuins .
Cellular Effects
Hyperforin DCHA has been shown to have various effects on cells. It modulates γδ T cells to secrete IL-17α, which plays a crucial role in immune responses . It also improves Imiquimod-induced psoriasis-like conditions in mice models . In addition, it has been found to inhibit the uptake of monoamine neurotransmitters such as serotonin, dopamine, noradrenaline, and GABA .
Molecular Mechanism
The molecular mechanism of Hyperforin DCHA involves its interaction with various biomolecules. It activates the transient receptor potential ion channel TRPC6, leading to an increase in intracellular sodium and calcium levels . This action is believed to inhibit the reuptake of monoamine neurotransmitters . Hyperforin DCHA also activates the pregnane X receptor (PXR), which regulates the transcription of CYP3A4, a member of the cytochrome P450 enzyme system .
Dosage Effects in Animal Models
In animal models, Hyperforin DCHA has shown to have dosage-dependent effects. For instance, it has been reported to inhibit carrageenan-induced mouse paw edema formation with an ED50 of 1 mg/kg
Metabolic Pathways
Hyperforin DCHA is involved in various metabolic pathways. It inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in prostaglandin biosynthesis .
Transport and Distribution
Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be transported across cell membranes through these channels.
Subcellular Localization
Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be localized in regions of the cell where these channels are present.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNMVCMFQAPDM-DNSWOBEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677360 | |
| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
238074-03-8 | |
| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyperforine dicyclohexylamine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)
![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)


![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)